Cas no 518-90-1 (3,4-dimethoxybenzene-1,2-dicarboxylic acid)

3,4-Dimethoxybenzene-1,2-dicarboxylic acid is a substituted aromatic dicarboxylic acid featuring two methoxy groups at the 3- and 4-positions of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of both carboxylic acid and methoxy functional groups enhances its reactivity, enabling selective modifications for complex molecular architectures. Its structural rigidity and electron-donating methoxy groups contribute to its utility in coordination chemistry and ligand design. The compound is characterized by high purity and stability, making it suitable for demanding synthetic applications. Proper handling and storage are recommended to maintain its integrity.
3,4-dimethoxybenzene-1,2-dicarboxylic acid structure
518-90-1 structure
Product Name:3,4-dimethoxybenzene-1,2-dicarboxylic acid
CAS No:518-90-1
MF:C10H10O6
MW:226.182803630829
MDL:MFCD00087569
CID:373351
PubChem ID:68209
Update Time:2025-05-20

3,4-dimethoxybenzene-1,2-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenedicarboxylicacid, 3,4-dimethoxy-
    • 3,4-dimethoxyphthalic acid
    • AC1L299P
    • AC1Q5U17
    • AR-1E9249
    • CTK1H1632
    • EINECS 208-259-3
    • Hemipinic acid
    • Oprea1_748262
    • SureCN582414
    • 3,4-dimethoxybenzene-1,2-dicarboxylic acid
    • 3,4-Dimethoxyphthalic acid #
    • EN300-218744
    • PHTHALIC ACID, 3,4-DIMETHOXY-
    • Z2049998151
    • QSWJYWSRUJSAFH-UHFFFAOYSA-N
    • CHEBI:174163
    • DTXSID30199739
    • 3,4-DIMETHOXY-PHTHALIC ACID
    • NSC-134534
    • 518-90-1
    • AKOS000276743
    • Hemipic acid
    • GF46H3Q77T
    • Hemipinsaure
    • UNII-GF46H3Q77T
    • SCHEMBL582414
    • 3,4-Dimethoxy-1,2-benzenedicarboxylic acid
    • NSC134534
    • 1,2-Benzenedicarboxylic acid, 3,4-dimethoxy-
    • NS00032368
    • NSC 134534
    • MDL: MFCD00087569
    • Inchi: 1S/C10H10O6/c1-15-6-4-3-5(9(11)12)7(10(13)14)8(6)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14)
    • InChI Key: QSWJYWSRUJSAFH-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=C(C(=O)O)C=1C(=O)O)OC

Computed Properties

  • Exact Mass: 226.0477
  • Monoisotopic Mass: 226.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.1A^2
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.391
  • Boiling Point: 396.2°Cat760mmHg
  • Flash Point: 157.8°C
  • Refractive Index: 1.572
  • PSA: 93.06

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Additional information on 3,4-dimethoxybenzene-1,2-dicarboxylic acid

3,4-Dimethoxybenzene-1,2-Dicarboxylic Acid: A Comprehensive Overview

3,4-Dimethoxybenzene-1,2-dicarboxylic acid (CAS No. 518-90-1) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines aromaticity with carboxylic acid functionalities and methoxy groups. The presence of these functional groups imparts it with a wide range of chemical reactivity and biological activity.

The molecular structure of 3,4-dimethoxybenzene-1,2-dicarboxylic acid consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions and two carboxylic acid groups at the 1 and 2 positions. This arrangement creates a highly symmetrical molecule with potential for hydrogen bonding and π-π interactions. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anticancer agents.

One of the most notable advancements in the study of 3,4-dimethoxybenzene-1,2-dicarboxylic acid involves its use in the synthesis of metal-organic frameworks (MOFs). Researchers have demonstrated that this compound can act as a ligand to coordinate metal ions, forming highly porous and stable MOFs with potential applications in gas storage and catalysis. For instance, a recent study published in *Nature Materials* showcased the ability of this compound to form MOFs with exceptional surface areas and selectivity for CO₂ capture.

In addition to its role in materials science, 3,4-dimethoxybenzene-1,2-dicarboxylic acid has garnered attention in the pharmaceutical industry due to its ability to modulate cellular signaling pathways. Preclinical studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammation and cancer progression. For example, a derivative synthesized by researchers at Stanford University exhibited potent anti-inflammatory activity by targeting the NF-κB pathway.

The synthesis of 3,4-dimethoxybenzene-1,2-dicarboxylic acid typically involves multi-step organic reactions. A common approach involves the oxidation of a suitable dihydroxybenzoate precursor followed by methylation to introduce the methoxy groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound.

From an analytical perspective, 3,4-dimethoxybenzene-1,2-dicarboxylic acid has been extensively studied using modern spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into its electronic structure and intermolecular interactions. Furthermore, computational chemistry methods like density functional theory (DFT) have been employed to predict its reactivity and stability under various conditions.

In terms of applications beyond MOFs and pharmaceuticals, 3,4-dimethoxybenzene-1,2-dicarboxylic acid has shown promise in the field of electrochemistry. It has been used as an active material in supercapacitors due to its high capacitance and excellent cycling stability. A recent study published in *Advanced Energy Materials* demonstrated that electrodes modified with this compound exhibited superior energy storage performance compared to conventional materials.

The biological activity of 3,4-dimethoxybenzene-1,2-dicarboxylic acid is further enhanced by its ability to form bioconjugates with proteins and nucleic acids. This property has led to its exploration as a component in drug delivery systems. For example, researchers at MIT have developed nanoparticles loaded with this compound that exhibit targeted delivery capabilities for anticancer drugs.

In conclusion,3,4-Dimethoxybenzene-1,2-Dicarboxylic Acid (CAS No. 518,90,1) is a multifaceted compound with vast potential across diverse scientific domains. Its unique chemical structure enables it to serve as a building block for advanced materials while also exhibiting promising biological activity for therapeutic applications. As research continues to uncover new aspects of this compound's properties and applications, it remains at the forefront of innovation in chemistry and materials science.

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